
In-Depth Structural and Conformational Analysis
of (4-Methoxyphenyl)diphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
(4-

Methoxyphenyl)diphenylmethanol

Cat. No.: B1213315 Get Quote

An Essential Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and conformational

properties of (4-methoxyphenyl)diphenylmethanol, a triaryl-substituted methanol derivative

of interest in medicinal chemistry and materials science. This document outlines its three-

dimensional structure as determined by X-ray crystallography, details relevant spectroscopic

data, provides experimental protocols for its synthesis and characterization, and discusses its

conformational landscape through computational modeling approaches.

Molecular Structure and Crystallographic Analysis
(4-Methoxyphenyl)diphenylmethanol (C₂₀H₁₈O₂) is a tertiary alcohol featuring a central

carbon atom bonded to two phenyl groups, one 4-methoxyphenyl group, and a hydroxyl group.

Crystal Structure
The solid-state structure of (4-methoxyphenyl)diphenylmethanol has been determined by

single-crystal X-ray diffraction.[1] The compound crystallizes with two independent molecules in

the asymmetric unit. A key feature of its crystal packing is the formation of centrosymmetric

tetramers through intermolecular O-H···O hydrogen bonds. In this arrangement, two molecules

form a cyclic R²₂(16) motif, with the other two molecules pendant to this core structure.[1] This

intricate hydrogen-bonding network is a primary determinant of the solid-state conformation.
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Key Crystallographic Data
The following table summarizes key crystallographic parameters for (4-
methoxyphenyl)diphenylmethanol.

Parameter Value

Chemical Formula C₂₀H₁₈O₂

Molecular Weight 290.36 g/mol

Crystal System Triclinic

Space Group P-1

a (Å) Data not available in search results

b (Å) Data not available in search results

c (Å) Data not available in search results

α (°) Data not available in search results

β (°) Data not available in search results

γ (°) Data not available in search results

Volume (Å³) Data not available in search results

Z Data not available in search results

Density (calculated) (g/cm³) Data not available in search results

Hydrogen Bonding O-H···O interactions forming tetramers[1]

Note: Specific unit cell dimensions and atomic coordinates were not available in the public

search results. The primary crystallographic study indicates supplementary data is available

from the IUCr electronic archives under the reference NA1373, which would contain this

detailed information.

Spectroscopic Characterization
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Spectroscopic analysis is crucial for confirming the identity and purity of (4-
methoxyphenyl)diphenylmethanol. While comprehensive experimental spectra for this

specific compound are not readily available in the searched public databases, the expected

characteristic signals can be inferred from the analysis of closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus

Predicted Chemical
Shift (δ) ppm

Multiplicity Assignment

¹H ~7.2-7.5 Multiplet Phenyl-H

¹H ~6.8-7.0 Multiplet 4-Methoxyphenyl-H

¹H ~3.8 Singlet Methoxy (-OCH₃)

¹H ~2.5-3.5 (variable) Singlet Hydroxyl (-OH)

¹³C ~158-160 Singlet
C-OCH₃ (4-

methoxyphenyl)

¹³C ~145-148 Singlet Quaternary C-OH

¹³C ~138-140 Singlet ipso-C (phenyl)

¹³C ~127-130 Singlet
Phenyl and 4-

methoxyphenyl CH

¹³C ~113-115 Singlet
CH ortho to -OCH₃ (4-

methoxyphenyl)

¹³C ~80-85 Singlet Central C-OH

¹³C ~55 Singlet Methoxy (-OCH₃)

Note: These are predicted values based on the analysis of similar structures. Experimental

verification is required.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Broad, Strong O-H stretch (alcohol)

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch (methoxy)

~1610, ~1500 Strong Aromatic C=C stretch

~1250 Strong
Asymmetric C-O-C stretch

(ether)

~1030 Strong
Symmetric C-O-C stretch

(ether)

~1170 Strong C-O stretch (tertiary alcohol)

Mass Spectrometry (MS)
m/z Value Interpretation

290.13 [M]⁺, Molecular ion peak for C₂₀H₁₈O₂

273 [M-OH]⁺, Loss of the hydroxyl group

213 [M-C₆H₅]⁺, Loss of a phenyl group

183
[M-C₆H₅-OCH₂]⁺ or other fragmentation

pathways

105 [C₇H₅O]⁺, Benzoyl cation fragment

77 [C₆H₅]⁺, Phenyl cation fragment

Experimental Protocols
Synthesis via Grignard Reaction
This protocol describes a general method for the synthesis of (4-
methoxyphenyl)diphenylmethanol using a Grignard reaction, a common and effective

method for forming carbon-carbon bonds.
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Starting Materials

Reaction Workflow

4-Bromoanisole

1. Prepare Grignard Reagent:
React 4-bromoanisole with magnesium

turnings in anhydrous diethyl ether.

Magnesium Turnings

Benzophenone

2. Add Ketone:
Slowly add a solution of benzophenone

in anhydrous diethyl ether to the
Grignard reagent.Anhydrous Diethyl Ether

4-Methoxyphenyl-
magnesium bromide

3. Quench Reaction:
After completion, quench the reaction

by slowly adding aqueous ammonium chloride.

Reaction Mixture
4. Extraction & Purification:

Extract with an organic solvent, wash,
dry, and purify by column chromatography

or recrystallization.

Crude Product (4-Methoxyphenyl)-
diphenylmethanol

Purified Product

Click to download full resolution via product page

Caption: Grignard synthesis workflow for (4-Methoxyphenyl)diphenylmethanol.

Detailed Steps:

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux

condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small

crystal of iodine to initiate the reaction. A solution of 4-bromoanisole in anhydrous diethyl

ether is then added dropwise to the magnesium turnings. The reaction is typically initiated

with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

Reaction with Benzophenone: The Grignard reagent is cooled in an ice bath, and a solution

of benzophenone in anhydrous diethyl ether is added dropwise from the dropping funnel.

The reaction mixture is then stirred at room temperature until the reaction is complete

(monitored by TLC).

Work-up and Purification: The reaction is quenched by the slow addition of a saturated

aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous

layer is extracted with diethyl ether. The combined organic extracts are washed with brine,

dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water).

Crystal Growth for X-ray Crystallography
High-quality single crystals suitable for X-ray diffraction can be grown using various techniques.

Slow evaporation is a commonly used method.

Crystal Growth Setup

Dissolve compound in a
suitable solvent

(e.g., ethanol) to near saturation.

Transfer solution to a
clean vial.

Loosely cap the vial or
cover with parafilm

punctured with small holes.

Allow the solvent to
evaporate slowly and

undisturbed over several days.

High-quality
single crystals

Formation of
single crystals

Click to download full resolution via product page

Caption: Workflow for crystal growth by slow evaporation.

Detailed Steps:

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has

moderate solubility. The solubility should be high enough to dissolve a sufficient amount of

the compound but low enough to allow for slow crystal formation upon solvent evaporation.

Preparation of a Saturated Solution: Prepare a nearly saturated solution of (4-
methoxyphenyl)diphenylmethanol in the chosen solvent at room temperature or with

gentle heating.

Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean

vial. Cover the vial with a cap that is not airtight or with parafilm containing a few small holes.

This allows for the slow evaporation of the solvent.

Crystal Formation: Place the vial in a vibration-free location. As the solvent slowly

evaporates, the concentration of the solute will increase, leading to the formation of single

crystals over several days to weeks.
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Conformational Analysis
The conformational flexibility of (4-methoxyphenyl)diphenylmethanol is primarily due to the

rotation around the C-C and C-O single bonds. The relative orientation of the three aromatic

rings and the hydroxyl group determines the overall shape of the molecule and its potential

interactions with biological targets.

Rotational Isomers
Rotation around the single bonds connecting the central carbon to the aromatic rings leads to a

variety of conformers. The steric hindrance between the bulky aromatic groups plays a

significant role in determining the preferred conformations. In the solid state, a specific

conformation is "frozen out" in the crystal lattice. However, in solution, the molecule is likely to

exist as an equilibrium of different conformers.

Computational Modeling
In the absence of detailed experimental solution-state conformational studies, computational

methods such as Density Functional Theory (DFT) and molecular mechanics can be employed

to investigate the conformational landscape of (4-methoxyphenyl)diphenylmethanol.
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Computational Analysis Workflow

Build initial 3D structure
of (4-Methoxyphenyl)diphenylmethanol

Perform conformational search
(e.g., molecular mechanics)

Optimize geometry of low-energy
conformers using DFT

Set of unique
conformers

Perform frequency calculations
to confirm minima and obtain

thermodynamic data

Analyze relative energies,
dipole moments, and geometric

parameters of conformers

Relative energies and
structures of stable conformers

Conformational landscape

Click to download full resolution via product page

Caption: A typical workflow for computational conformational analysis.

Methodology:

Initial Structure Generation: A 3D model of (4-methoxyphenyl)diphenylmethanol is
constructed.
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Conformational Search: A systematic or stochastic conformational search is performed to

explore the potential energy surface and identify various low-energy conformers. This is

often done using computationally less expensive methods like molecular mechanics.

Geometry Optimization: The geometries of the identified low-energy conformers are then

optimized at a higher level of theory, such as DFT (e.g., using the B3LYP functional with a

suitable basis set like 6-31G*).

Energy Calculation and Analysis: The relative energies of the optimized conformers are

calculated to determine their populations at a given temperature. Key geometric parameters

such as dihedral angles are analyzed to describe the shape of each conformer. The results

of such an analysis can provide valuable insights into the flexibility of the molecule and its

preferred shapes in the absence of crystal packing forces.

Conclusion
This technical guide has summarized the key structural and conformational features of (4-
methoxyphenyl)diphenylmethanol based on available crystallographic data and established

analytical and computational methodologies. The solid-state structure is characterized by a

tetrameric assembly driven by hydrogen bonding. While detailed experimental spectroscopic

and solution-state conformational data are limited in the public domain, this guide provides the

foundational knowledge and protocols necessary for researchers working with this and related

triaryl-substituted methanols. Further experimental and computational studies are warranted to

fully elucidate the solution-state behavior and structure-activity relationships of this versatile

molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Structural and Conformational Analysis of (4-
Methoxyphenyl)diphenylmethanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213315#4-methoxyphenyl-diphenylmethanol-
structural-analysis-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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